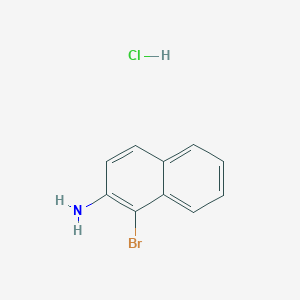

1-Bromonaphthalen-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromonaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C10H9BrClN and a molecular weight of 258.54 g/mol It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an amine group at the second position, forming a hydrochloride salt

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromonaphthalen-2-amine hydrochloride can be synthesized through several methods. One common approach involves the bromination of naphthalen-2-amine. The reaction typically uses bromine or a brominating agent in the presence of a solvent like acetic acid. The resulting 1-bromonaphthalen-2-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For instance, the diazotization of 1-bromonaphthalen-2-amine followed by treatment with hydrochloric acid and copper(I) chloride can yield the desired product. The reaction conditions usually involve maintaining low temperatures initially and then gradually increasing the temperature to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromonaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Products include various substituted naphthalenes.

Oxidation: Nitro derivatives of naphthalene.

Reduction: Corresponding amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromonaphthalen-2-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It can undergo:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.

- Coupling Reactions : This compound is involved in Suzuki-Miyaura coupling reactions, allowing for the formation of complex carbon frameworks essential in pharmaceuticals .

Research indicates that this compound possesses notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Activity : The compound has been linked to the induction of quinone reductase 1 (QR1), which plays a role in cancer chemoprevention. Specific derivatives have demonstrated enhanced QR1 induction ratios, indicating their potential in anticancer therapies .

Antifungal Activity

A recent investigation into the antifungal properties of derivatives like N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine revealed effectiveness against Sporisorium scitamineum, a pathogen affecting sugar cane crops. This study highlights the agricultural applications of this compound derivatives .

Mechanistic Studies on Cancer Cells

In vitro assays have elucidated the mechanisms through which this compound influences cancer cell survival rates. Using sulforhodamine B assays, researchers found that this compound significantly affects various cancer cell lines, suggesting its utility in cancer research .

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-bromonaphthalen-2-amine hydrochloride depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine and amine groups play crucial roles in these interactions, facilitating binding to target molecules and exerting biological effects .

Comparación Con Compuestos Similares

2-Amino-1-bromonaphthalene: Similar structure but with different substitution positions, leading to varied reactivity and applications.

1-Bromo-2-naphthalenamine: Another positional isomer with distinct chemical properties.

Uniqueness: 1-Bromonaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .

Actividad Biológica

1-Bromonaphthalen-2-amine hydrochloride (CAS No. 20191-75-7) is an organic compound characterized by a naphthalene ring substituted with a bromine atom at the first position and an amino group at the second position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C₁₀H₈BrN

- Molecular Weight : 222.08 g/mol

- Appearance : White to light yellow crystalline solid

- Melting Point : 63-64 °C

- Boiling Point : Approximately 345.5 °C

The presence of both the bromine and amino groups contributes to its reactivity, making it a valuable compound in organic synthesis and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its structural features:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing its interaction with proteins and nucleic acids.

- Halogen Bonding : The bromine atom may participate in halogen bonding, which can influence the compound's reactivity and biological activity.

These interactions suggest that this compound could modulate various biochemical pathways, making it a candidate for therapeutic exploration.

Antifungal Activity

Recent studies have highlighted the potential of derivatives of 1-bromonaphthalen-2-amine in antifungal applications. For instance, a derivative known as N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine has shown promising results against Sporisorium scitamineum, a pathogen affecting sugar cane. This compound targets specific pathways during heat treatment, indicating its potential for agricultural applications .

Cancer Research

The compound's ability to interact with heat shock proteins (Hsp90) has made it a focus in cancer research. Hsp90 is crucial for cancer cell survival, and compounds that modulate its activity could serve as effective chemotherapeutics. Studies indicate that naphthalene derivatives can influence cancer cell viability and proliferation through these mechanisms .

Case Studies

-

Antifungal Study :

- Objective : Evaluate the efficacy of N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine against Sporisorium scitamineum.

- Findings : The compound significantly inhibited pathogen growth when combined with warm water treatment, suggesting a synergistic effect that could reduce disease incidence in crops .

- Cancer Cell Proliferation :

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Bromonaphthalen-2-amine | Potential antifungal and anticancer properties | Under investigation |

| 6-Bromonaphthalen-2-amine | Used in organic synthesis; less studied biologically | Similar structure but different position |

| 8-Bromonaphthalen-2-amine | Limited studies; potential for similar activities | Lacks extensive research |

Propiedades

IUPAC Name |

1-bromonaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEYFJZONVHQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.